molecular formula C₉H₁₁D₆NO₂ B1146647 Gabapentin-d6 CAS No. 1346600-67-6

Gabapentin-d6

货号: B1146647
CAS 编号: 1346600-67-6
分子量: 177.27
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gabapentin-d6, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₁D₆NO₂ and its molecular weight is 177.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

疼痛管理

加巴喷丁最初被开发为肌肉松弛剂,后来发现它具有抗癫痫活性,随后被发现具有镇痛作用 {svg_1}. 加巴喷丁类药物是慢性疼痛的一线治疗药物 {svg_2}. 加巴喷丁的作用是减弱 Cavα2δ-1 介导的 N 型钙通道 Cav2.2 亚基正向和反向转运的调节——这是一种钙通道,在脊髓背角感觉传入神经末梢的疼痛信号传递中至关重要 {svg_3}.

癫痫治疗

加巴喷丁最初被批准用于治疗癫痫 {svg_4}. 它增强 GABA 合成并增加 δGABA_A 受体的细胞表面表达,这有助于它的镇痛、抗惊厥和抗焦虑样作用 {svg_5}.

精神疾病治疗

加巴喷丁广泛用于各种疾病,包括精神疾病 {svg_6}. 它抑制谷氨酸释放并干扰 NMDA 受体的激活 {svg_7}.

神经性疼痛治疗

加巴喷丁被批准用于人类治疗疼痛 {svg_8}. 它与中枢神经系统电压门控钙通道的 α-2-δ 蛋白亚基结合,从而阻断钙的兴奋性内流 {svg_9}.

睡眠障碍治疗

加巴喷丁也被用于治疗睡眠障碍 {svg_10}. 它通过调节 ERK1/2 磷酸化来降低 CaMKII 的表达和磷酸化 {svg_11}.

眼科应用

加巴喷丁在管理与干眼症和/或角膜溃疡相关的眼部疼痛方面显示出疗效 {svg_12}. 此外,它的促分泌活性有助于保持眼表的水分 {svg_13}. 作为一种眼药水制剂,它也被探索为治疗干眼症、神经性角膜炎、角膜溃疡和神经性眼部疼痛等眼表不适的治疗选择 {svg_14}.

抗炎特性

加巴喷丁表现出抑制 NF-kB 激活和随后炎性细胞因子的产生 {svg_15}. 它还刺激嘌呤能腺苷 A1 受体,这支持它的抗炎和伤口愈合特性 {svg_16}.

广泛的治疗应用

由于它的药代动力学特性,导致需要频繁用药,因此已成功获得和分析了包含加巴喷丁的多种晶体结构 {svg_17}. 这导致了广泛的治疗应用 {svg_18}.

这些应用中的每一个都代表了加巴喷丁在科学研究和临床实践中的独特应用。 需要注意的是,虽然加巴喷丁具有广泛的应用,但由于其潜在的副作用,其使用应始终在医疗保健专业人员的指导下进行 {svg_19}.

作用机制

Target of Action

Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Biochemical Pathways

Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .

Result of Action

Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.

未来方向

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .

属性

{ "Design of Synthesis Pathway": "Gabapentin-d6 can be synthesized by the reaction of Gabapentin with deuterated hydrochloric acid.", "Starting Materials": [ "Gabapentin", "Deuterated Hydrochloric Acid" ], "Reaction": [ "Gabapentin is dissolved in a mixture of water and deuterated hydrochloric acid.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is then evaporated under reduced pressure.", "The resulting solid is washed with diethyl ether and dried under vacuum.", "The final product, Gabapentin-d6, is obtained as a white crystalline powder." ] }

CAS 编号

1346600-67-6

分子式

C₉H₁₁D₆NO₂

分子量

177.27

同义词

1-(Aminomethyl)cyclohexaneacetic Acid-d6;  Neurontin-d6;  GOE-3450-d6; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。